(E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid
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Overview
Description
(E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a fluorene backbone with a hydrazono group attached to a 2,4-dinitrophenyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid typically involves the reaction of 9H-fluorene-1-carboxylic acid with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified using standard organic synthesis techniques such as recrystallization and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Scientific Research Applications
(E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid involves its interaction with various molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dinitrophenyl)hydrazones of 5-Arylfuran-2,3-diones: These compounds share the dinitrophenylhydrazone moiety and exhibit similar chemical reactivity.
3-[(2,4-Dinitrophenyl)hydrazono]butane-2-one oxime: Another compound with a similar hydrazono group, used in coordination chemistry.
Uniqueness
(E)-9-(2-(2,4-dinitrophenyl)hydrazono)-9H-fluorene-1-carboxylic acid is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(9E)-9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O6/c25-20(26)15-7-3-6-13-12-4-1-2-5-14(12)19(18(13)15)22-21-16-9-8-11(23(27)28)10-17(16)24(29)30/h1-10,21H,(H,25,26)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYAUGMNUBQGBT-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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